2-Bromo-1,5-dichloro-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,5-dichloro-3-fluorobenzene is an organic compound with the molecular formula C6H2BrCl2F. It is a halogenated derivative of benzene, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including materials science and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,5-dichloro-3-fluorobenzene typically involves multiple steps, starting from benzene derivatives. One common method includes the following steps:
Bromination: The addition of a bromine atom to the fluorinated benzene derivative.
Chlorination: The incorporation of chlorine atoms into the brominated fluorobenzene.
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to enhance yield and safety. For example, the tubular diazotization reaction technology is used to prepare diazonium salt intermediates, which are then reacted with cuprous bromide in hydrobromic acid to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,5-dichloro-3-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of one of the halogen atoms with another electrophile.
Nucleophilic Aromatic Substitution: The halogen atoms can be replaced by nucleophiles under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Nucleophilic Aromatic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various halogenated derivatives, while nucleophilic aromatic substitution can produce compounds with different functional groups .
Scientific Research Applications
2-Bromo-1,5-dichloro-3-fluorobenzene is used in scientific research for several purposes:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and active pharmaceutical ingredients.
Materials Science: Its unique structure makes it valuable in the creation of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-Bromo-1,5-dichloro-3-fluorobenzene involves its interaction with various molecular targets. The halogen atoms in the compound can participate in halogen bonding, influencing the reactivity and stability of the molecule. The pathways involved in its reactions include electrophilic and nucleophilic aromatic substitution, which are facilitated by the electron-withdrawing effects of the halogen atoms .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,3-dichloro-2-fluorobenzene
- 1-Bromo-2,5-dichloro-3-fluorobenzene
- 3,5-Dichloro-4-fluorobromobenzene
Uniqueness
2-Bromo-1,5-dichloro-3-fluorobenzene is unique due to its specific arrangement of halogen atoms on the benzene ring. This arrangement affects its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-bromo-1,5-dichloro-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2F/c7-6-4(9)1-3(8)2-5(6)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZZZUSFPGSBOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.